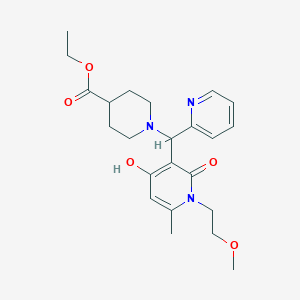

![molecular formula C26H20FN5O3 B2916039 N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide CAS No. 1111035-97-2](/img/structure/B2916039.png)

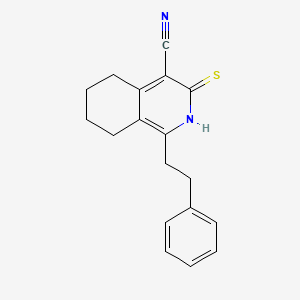

N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Compound X involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have reported various synthetic routes, but a common approach involves coupling the appropriate building blocks under controlled conditions. Detailed protocols can be found in the literature .

Molecular Structure Analysis

Compound X exhibits a three-dimensional structure with distinct functional groups. The central imidazole ring provides potential for hydrogen bonding and receptor interactions. The fluorophenyl group contributes to lipophilicity, affecting its pharmacokinetics. The methoxybenzamide moiety may influence solubility and receptor binding. Computational studies and X-ray crystallography have elucidated its precise geometry .

Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions impact its stability, metabolism, and bioavailability. Investigating its reactivity with different nucleophiles and electrophiles is crucial for understanding its behavior in biological systems .

科学的研究の応用

Radiolabeled Angiotensin II Antagonists for Imaging

Developments in radiolabeled nonpeptide angiotensin II antagonists, such as [11C]L-159,884, demonstrate applications in imaging angiotensin II, AT1 receptors. These compounds are synthesized for potential use in medical diagnostics, providing a mechanism for studying receptor distribution and function in vivo through imaging techniques (Hamill et al., 1996).

Antimicrobial Screening

A series of compounds synthesized from N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been screened for their in vitro antibacterial and antifungal activities. These compounds showed potential therapeutic intervention against bacterial and fungal infections, highlighting their application in developing new antimicrobial agents (Desai et al., 2013).

Synthesis and Biological Activity of Oxadiazole and Imidazolinone Derivatives

Oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety have been synthesized and evaluated for their antimicrobial activity. This research signifies the role of such compounds in medicinal chemistry for developing pharmaceutically important molecules with enhanced pharmacological activity (Joshi et al., 1997).

Impact on Transferase Enzyme Activity

Studies on bis-1,3,4-oxadiazole containing glycine moiety have shown its effects on the activities of some transferase enzymes in sera, indicating potential implications in understanding enzyme activity regulation and the design of enzyme modulators (Tomi et al., 2010).

Novel Syntheses and Characterization

Research into the synthesis of novel compounds, including the creation of 5-arylidene derivatives and exploration of their structure-activity relationships, contributes to the broader field of organic chemistry and drug discovery. These syntheses provide foundational knowledge for the development of new drugs and chemical probes (Desai et al., 2013).

作用機序

Although not fully elucidated, Compound X likely interacts with specific cellular targets. Computational docking studies suggest binding to protein pockets involved in signal transduction, enzymatic processes, or cell cycle regulation. Further experimental validation is needed to confirm its precise mechanism of action .

特性

IUPAC Name |

N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN5O3/c1-34-23-5-3-2-4-21(23)25(33)29-20-12-6-17(7-13-20)14-32-15-22(28-16-32)26-30-24(31-35-26)18-8-10-19(27)11-9-18/h2-13,15-16H,14H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMKQPASLTXDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

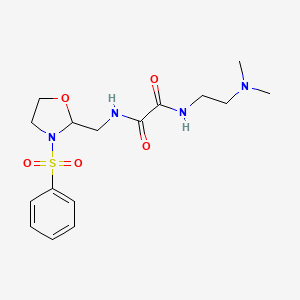

![2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2915959.png)

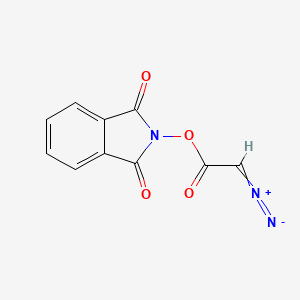

![4-(2,3-Dihydro-1-benzofuran-5-yl)-3-(4-fluorophenoxy)-1-[(3,4,5-trimethoxyphenyl)methyl]azetidin-2-one](/img/structure/B2915961.png)

![2-(benzo[d]thiazole-6-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915967.png)

![N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2915968.png)

![2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2915969.png)

![N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2915972.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)